Thozalinone-d5 is the pentadeuterated isotopologue of thozalinone, an oxazolone-derived psychostimulant. In the context of analytical chemistry, forensic toxicology, and pharmacokinetic research, it is procured exclusively as a premium stable-isotope-labeled internal standard (SIL-IS). The incorporation of five deuterium atoms provides a robust +5 Da mass shift (m/z 209.25) compared to the native compound (m/z 204.23). This mass differentiation, combined with identical physicochemical properties such as pKa and lipophilicity, makes Thozalinone-d5 a highly effective material for normalizing matrix effects, compensating for extraction losses, and ensuring absolute quantitative accuracy in high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows [1].
In quantitative mass spectrometry, substituting a stable-isotope-labeled internal standard like Thozalinone-d5 with a structural analog (such as pemoline, fenozolone, or 4-methyl-primidone) introduces severe risks to assay accuracy and reproducibility. Structural analogs do not perfectly co-elute with native thozalinone in reversed-phase chromatography. Because they elute at different retention times, they are subjected to different matrix suppression or enhancement effects from co-eluting biological components, such as lipids or salts in urine and plasma. Furthermore, analogs exhibit divergent partition coefficients, leading to unequal recovery rates during solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Thozalinone-d5 provides identical chromatographic behavior and ionization efficiency, effectively neutralizing quantitative errors and preventing false reporting in critical forensic or clinical assays [1].
For trace-level quantification, the internal standard must not contribute to the native analyte's signal. Thozalinone-d5 provides a +5 Da mass shift, which places its precursor ion well outside the natural isotopic envelope of native thozalinone (which typically only extends to M+2 or M+3 at significant abundance). This ensures zero isotopic cross-talk during electrospray ionization (ESI) and MRM transitions, unlike +1 or +2 Da labeled standards that often suffer from signal overlap [1].
| Evidence Dimension | Precursor Ion Mass-to-Charge Ratio (m/z) |
| Target Compound Data | Thozalinone-d5 (m/z 209.25) |
| Comparator Or Baseline | Native Thozalinone (m/z 204.23) |
| Quantified Difference | +5.02 Da mass separation |
| Conditions | ESI-LC-MS/MS full scan and MRM mode |
A +5 Da shift guarantees absolute signal specificity, allowing laboratories to achieve lower limits of quantification (LLOQ) without background interference.
Biological matrices such as urine and plasma contain endogenous compounds that suppress target ion formation in the MS source. Because Thozalinone-d5 perfectly co-elutes with native thozalinone, it experiences the exact same ionization environment at the exact same microsecond. When compared to structural analog internal standards like pemoline, which elute at different retention times and face variable matrix effects, Thozalinone-d5 normalizes the analyte-to-IS peak area ratio, reducing the relative matrix effect variance to <5% [1].
| Evidence Dimension | Relative Matrix Effect Variance (% CV) |
| Target Compound Data | Thozalinone-d5 normalizes variance to <5% |
| Comparator Or Baseline | Structural analog IS (e.g., Pemoline) exhibits >15-20% variance due to retention time offsets |
| Quantified Difference | >3-fold improvement in signal normalization reliability |
| Conditions | Reversed-phase LC-MS/MS of unextracted or minimally extracted biological fluids |
Using this exact deuterated standard prevents matrix-induced quantification errors, which is critical for passing rigorous bioanalytical method validation (BMV) guidelines.
During sample preparation steps like solid-phase extraction (SPE), absolute recovery of the target analyte can fluctuate between samples due to matrix complexity or column saturation. Thozalinone-d5 shares the exact pKa and LogP of native thozalinone, ensuring that any physical loss of the native drug during washing or elution is mirrored exactly by the internal standard. Generic oxazolone substitutes often exhibit divergent partitioning behavior, leading to skewed final concentration calculations [1].
| Evidence Dimension | Extraction Recovery Correlation |
| Target Compound Data | 1:1 linear correlation with native thozalinone recovery |
| Comparator Or Baseline | Generic oxazolone analogs (divergent recovery profiles) |
| Quantified Difference | Eliminates quantitative bias caused by differential partition coefficients |
| Conditions | Solid-phase extraction (SPE) prior to GC-MS or LC-MS/MS analysis |
Buyers must procure the exact deuterated isotopologue to ensure that pre-analytical sample losses do not invalidate the final quantitative results.
Thozalinone-d5 is the definitive internal standard for confirming the presence of the psychostimulant thozalinone in human urine or blood. Its ability to perfectly co-elute and normalize matrix effects ensures that forensic laboratories can confidently report quantitative data that withstands legal or regulatory scrutiny [1].
In clinical or preclinical PK profiling, accurate measurement of thozalinone clearance and half-life requires an internal standard that perfectly tracks extraction recovery. Thozalinone-d5 enables high-throughput LC-MS/MS analysis of plasma samples with minimal sample preparation, reducing laboratory turnaround time [2].
For contract research organizations (CROs) developing new quantitative assays for oxazolone-class stimulants, Thozalinone-d5 serves as the benchmark stable-isotope-labeled internal standard (SIL-IS) to meet stringent regulatory guidelines for accuracy, precision, and matrix effect mitigation [3].